disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
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Overview
Description
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) is a synthetic compound primarily used as a dye in the pigment, dye, and printing ink industries . This compound is known for its vibrant color and stability, making it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) typically involves the following steps:
Partial Reduction: The starting material, 1,4,5,8-tetrahydroxyanthraquinone, is partially reduced using zinc powder and hydrochloric acid.
Condensation: The reduced product is then condensed with an appropriate amine, such as p-toluidine.
Sulfonation: The resulting compound undergoes sulfonation, followed by neutralization to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo electrophilic substitution reactions, particularly sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Sulfuric acid is commonly used for sulfonation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are valuable intermediates in dye and pigment synthesis .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and printing inks.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s sulfonic acid groups facilitate binding to these targets, leading to various biological effects . The pathways involved include oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-methyl-, sodium salt (1:2))
- Benzenesulfonic acid, 2,2’-((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-methyl-, disodium salt)
Uniqueness
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) is unique due to its specific structural features, such as the presence of butyl groups and the sodium salt form. These characteristics contribute to its distinct chemical and physical properties, making it suitable for specialized applications in the dye and pigment industries .
Properties
CAS No. |
70865-37-1 |
---|---|
Molecular Formula |
C34H32N2Na2O10S2 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-3-5-7-19-9-11-21(27(17-19)47(41,42)43)35-23-13-14-24(36-22-12-10-20(8-6-4-2)18-28(22)48(44,45)46)30-29(23)33(39)31-25(37)15-16-26(38)32(31)34(30)40;;/h9-18,35-38H,3-8H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
VLOXXWIXZACYDW-UHFFFAOYSA-L |
SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
70865-37-1 |
Origin of Product |
United States |
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